![molecular formula C13H11FO2 B1449078 3-(4-Fluoronaphthalen-1-yl)propanoic acid CAS No. 2059956-15-7](/img/structure/B1449078.png)
3-(4-Fluoronaphthalen-1-yl)propanoic acid
Overview
Description
“3-(4-Fluoronaphthalen-1-yl)propanoic acid” is a chemical compound with the CAS Number: 2059956-15-7 . It has a molecular weight of 218.23 g/mol . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “3-(4-Fluoronaphthalen-1-yl)propanoic acid” is 1S/C13H11FO2/c14-12-7-5-9(6-8-13(15)16)10-3-1-2-4-11(10)12/h1-5,7H,6,8H2,(H,15,16) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
“3-(4-Fluoronaphthalen-1-yl)propanoic acid” is a powder that is stored at room temperature .Scientific Research Applications
Chemical Synthesis
The compound “3-(4-Fluoronaphthalen-1-yl)propanoic acid” is used in chemical synthesis . It’s a building block in the synthesis of more complex molecules in various chemical reactions .
Antimicrobial Applications
There is research indicating that derivatives of propanoic acid, such as 3-((4-Hydroxyphenyl)amino)propanoic acid, have shown promising results as antimicrobial agents . They have been found to inhibit the growth of multidrug-resistant bacterial and fungal pathogens . While “3-(4-Fluoronaphthalen-1-yl)propanoic acid” is not directly mentioned, it’s possible that it could have similar applications given its structural similarity.
Drug Development
Propanoic acid derivatives have been used in the development of new drugs . For example, they have been used to create compounds targeting drug-resistant microbial strains . “3-(4-Fluoronaphthalen-1-yl)propanoic acid” could potentially be used in a similar manner.
Research on Fungal Pathogens
Some propanoic acid derivatives have been found to inhibit the growth of yeast-like fungi Candida albicans . Given the structural similarity, “3-(4-Fluoronaphthalen-1-yl)propanoic acid” might also have potential in this area.
Potential in Increasing Antimicrobial Properties
There is evidence that introducing a hydrazone fragment into the molecule of similar compounds can increase their antimicrobial properties . This suggests that “3-(4-Fluoronaphthalen-1-yl)propanoic acid” could potentially be modified in a similar way to enhance its antimicrobial activity.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-(4-fluoronaphthalen-1-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c14-12-7-5-9(6-8-13(15)16)10-3-1-2-4-11(10)12/h1-5,7H,6,8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQMDWQIOFQHLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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